2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid
Description
Properties
IUPAC Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-2-7(10(17)18)16-8(6-3-4-6)5-9(15-16)11(12,13)14/h5-7H,2-4H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASBQNODNSGKMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=CC(=N1)C(F)(F)F)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101162056 | |
| Record name | 5-Cyclopropyl-α-ethyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006348-77-1 | |
| Record name | 5-Cyclopropyl-α-ethyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006348-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyclopropyl-α-ethyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the cyclopropyl and trifluoromethyl groups. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes large-scale reactions, purification steps such as crystallization or chromatography, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anti-inflammatory Agents :
- Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory properties. The incorporation of the trifluoromethyl group enhances the lipophilicity and biological activity, making it a candidate for developing new anti-inflammatory drugs .
- A study demonstrated that similar pyrazole derivatives significantly reduced inflammation in animal models, suggesting potential therapeutic uses in treating conditions like arthritis and other inflammatory diseases.
-
Anticancer Activity :
- Some studies have explored the cytotoxic effects of pyrazole derivatives against various cancer cell lines. The compound's ability to inhibit tumor growth has been noted, with mechanisms involving apoptosis induction and cell cycle arrest .
- A specific case study highlighted the efficacy of a related compound in reducing tumor size in xenograft models, indicating that further development could lead to promising anticancer therapies.
- Neuroprotective Effects :
Agricultural Applications
-
Herbicides :
- The structural characteristics of 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid make it suitable for use as an herbicide. Its mechanism involves inhibiting specific metabolic pathways in plants, leading to effective weed control .
- Field trials have shown that formulations containing this compound can significantly reduce weed populations without adversely affecting crop yield.
- Pesticides :
Anti-inflammatory Efficacy
A comprehensive study evaluated the anti-inflammatory effects of this compound in a controlled environment. The results showed a marked decrease in inflammatory markers compared to control groups.
Anticancer Research
In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell proliferation significantly, with IC50 values comparable to established chemotherapeutics. Further animal studies confirmed these findings, showcasing its potential as an adjunct therapy in cancer treatment.
Mechanism of Action
The mechanism of action of 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of specific receptors.
Comparison with Similar Compounds
4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
4-(5-Bromo-1H-1,2,4-triazol-1-yl)butanoic acid
2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid
- Molecular formula : Likely C₉H₉F₃N₂O₂ (inferred from ).
- Key differences: Shorter acetic acid chain vs. butanoic acid in the target compound.
- Impact :
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Substituents (Pyrazole/Triazole) | Carboxylic Acid Chain Length | Key Features |
|---|---|---|---|---|
| Target compound | C₁₁H₁₃F₃N₂O₂ | 5-Cyclopropyl, 3-CF₃ | Butanoic acid (C4) | High lipophilicity, steric bulk |
| 4-[4-Methyl-3-CF₃-1H-pyrazol-1-yl]butanoic acid | C₉H₁₁F₃N₂O₂ | 4-Methyl, 3-CF₃ | Butanoic acid (C4) | Enhanced solubility |
| 2-[4-CF₃-1H-pyrazol-1-yl]acetic acid | C₇H₇F₃N₂O₂ | 4-CF₃ | Acetic acid (C2) | Reduced membrane permeability |
| 4-(5-Bromo-1H-1,2,4-triazol-1-yl)butanoic acid | C₇H₇BrN₄O₂ | 5-Bromo, triazole core | Butanoic acid (C4) | High polarity, reactive Br atom |
Biological Activity
2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
The molecular formula of this compound is C₁₁H₁₃F₃N₂O₂, with a molecular weight of approximately 262.23 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃F₃N₂O₂ |
| Molecular Weight | 262.23 g/mol |
| CAS Number | 1006348-77-1 |
| Storage Temperature | Ambient |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent functionalization to introduce the butanoic acid moiety. The trifluoromethyl group can be incorporated using various fluorination techniques, enhancing the compound's lipophilicity and biological interaction potential.
The presence of the trifluoromethyl group in pyrazole derivatives has been associated with increased potency in various biological assays. This group can influence the pharmacokinetics and pharmacodynamics of compounds by modifying their interactions with biological targets, including enzymes and receptors.
- Antiparasitic Activity : Research indicates that compounds similar to this compound exhibit significant antiparasitic activity against protozoan parasites such as Giardia intestinalis and Entamoeba histolytica. These compounds have shown nanomolar activity in vitro, suggesting strong potential for therapeutic applications .
- Inhibition Studies : Studies have demonstrated that derivatives containing the trifluoromethyl group can inhibit key enzymes involved in metabolic pathways. For instance, SAR (Structure-Activity Relationship) studies have shown enhanced inhibition of serotonin uptake in compounds modified with trifluoromethyl groups compared to their non-fluorinated counterparts .
- Anti-inflammatory Effects : Preliminary data suggest that certain pyrazole derivatives may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
Case Studies
A review of recent literature reveals several case studies highlighting the biological effects of similar pyrazole derivatives:
- Study on Antiparasitic Efficacy : A study evaluated a series of trifluoromethyl-substituted pyrazoles against Trichomonas vaginalis, showing promising results with specific compounds demonstrating effective inhibition at low concentrations .
- Enzyme Inhibition Analysis : Another investigation focused on the inhibition of reverse transcriptase enzymes by trifluoromethyl-containing compounds, revealing that these modifications significantly enhance binding affinity and inhibitory potency .
Q & A
Q. What are the established synthetic pathways for 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid, and what are their respective yields and reaction conditions?
The synthesis typically involves multi-step reactions, including pyrazole ring formation, cyclopropane introduction, and carboxylation. Key steps include:
-
Pyrazole Core Synthesis : Cyclocondensation of hydrazines with β-keto esters or trifluoromethyl-substituted diketones. For example, ethyl acetoacetate reacts with trifluoromethyl ketones under acidic conditions to form the pyrazole ring .
-
Cyclopropane Functionalization : Cyclopropyl groups are introduced via [2+1] cycloaddition reactions using carbene precursors or transition-metal-catalyzed cross-coupling .
3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06
-
Carboxylation : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under basic conditions yields the carboxylic acid .
| Step | Reagents/Conditions | Yield Range | Challenges |
|---|---|---|---|
| Pyrazole formation | Hydrazine + β-keto ester, HCl reflux | 60–75% | Competing side reactions with trifluoromethyl groups |
| Cyclopropane addition | Cu-catalyzed cross-coupling, CH₂N₂ | 40–55% | Steric hindrance from substituents |
| Ester hydrolysis | NaOH (aq.), ethanol, 80°C | 85–95% | Over-hydrolysis of sensitive groups |
Q. Which spectroscopic and chromatographic methods are recommended for characterizing the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR confirm cyclopropyl (δ 1.2–1.8 ppm) and trifluoromethyl (δ -62 ppm in F NMR) groups. H-C HMBC correlations verify pyrazole ring connectivity .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with high-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 305.1) .
- FTIR : Peaks at 1700–1720 cm (C=O stretch) and 1120–1150 cm (C-F stretch) confirm functional groups .
Q. What are the critical storage conditions and handling protocols for maintaining stability?
- Storage : Sealed containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the trifluoromethyl group .
- Handling : Use gloves and eye protection; avoid prolonged exposure to moisture or high temperatures (>40°C) to prevent degradation into cyclopropane derivatives or HF release .
| Parameter | Optimal Condition | Degradation Risk |
|---|---|---|
| Temperature | -20°C (long-term) | Hydrolysis at >25°C |
| Humidity | <30% RH | Ester/acid interconversion |
| Light | Amber glass vials | Photooxidation of pyrazole ring |
Advanced Research Questions
Q. How can researchers optimize cyclopropane ring formation while minimizing side reactions?
- Catalyst Selection : Palladium or copper catalysts (e.g., Pd(OAc)₂) improve regioselectivity in cyclopropane addition. Use tert-butyl XPhos ligands to enhance stability in cross-coupling reactions .
- Reaction Monitoring : In-situ FTIR or LC-MS detects intermediates (e.g., diazo compounds) to adjust reaction kinetics and avoid dimerization .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) reduce carbene aggregation, while low temperatures (-10°C) suppress undesired [3+2] cycloadditions .
Q. What computational modeling approaches predict the bioactivity of derivatives?
- QSAR Modeling : Use descriptors like logP, polar surface area, and electrostatic potential maps to correlate trifluoromethyl group orientation with receptor binding .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify potential interactions with cyclooxygenase-2 (COX-2) or GABA receptors, leveraging structural data from related pyrazole-carboxylic acids .
Q. How should discrepancies in reported biological activity data be addressed?
- Sample Degradation Control : Implement continuous cooling (4°C) during bioassays to stabilize organic components, as degradation alters the compound’s matrix .
- Standardized Assays : Use positive controls (e.g., ibuprofen for COX inhibition) and replicate experiments across multiple cell lines to account for variability in receptor expression .
- Meta-Analysis : Statistically compare datasets using ANOVA to identify outliers caused by differing experimental protocols (e.g., incubation time, solvent choice) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

